Product packaging for Bromo(dimethyl)pentylstannane(Cat. No.:CAS No. 61222-23-9)

Bromo(dimethyl)pentylstannane

Cat. No.: B14574286
CAS No.: 61222-23-9
M. Wt: 299.82 g/mol
InChI Key: PZXKUXIUWQISPP-UHFFFAOYSA-M
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Description

Bromo(dimethyl)pentylstannane is an organotin compound that falls within the class of reagents used in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. While the specific properties and applications of this compound should be confirmed through laboratory analysis, compounds of this structural type are generally valued as intermediates in constructing complex molecules for pharmaceutical, materials science, and chemical biology research. Researchers utilize such reagents in transformations like the Stille reaction, a palladium-catalyzed cross-coupling between stannanes and organic electrophiles, to form new carbon-carbon bonds . This reaction is a powerful tool for conjugating organic fragments under mild conditions. The "dimethylpentyl" configuration suggests potential utility in transferring the pentyl group or in acting as a synthetic building block with specific steric and electronic properties. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle this compound using appropriate personal protective equipment (PPE) and engineering controls, adhering to all local and institutional safety guidelines for organometallic and potentially hazardous substances.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17BrSn B14574286 Bromo(dimethyl)pentylstannane CAS No. 61222-23-9

Properties

CAS No.

61222-23-9

Molecular Formula

C7H17BrSn

Molecular Weight

299.82 g/mol

IUPAC Name

bromo-dimethyl-pentylstannane

InChI

InChI=1S/C5H11.2CH3.BrH.Sn/c1-3-5-4-2;;;;/h1,3-5H2,2H3;2*1H3;1H;/q;;;;+1/p-1

InChI Key

PZXKUXIUWQISPP-UHFFFAOYSA-M

Canonical SMILES

CCCCC[Sn](C)(C)Br

Origin of Product

United States

Synthesis Methodologies for Bromo Dimethyl Pentylstannane and Analogous Diorganotin Halides

Direct Synthesis Approaches (e.g., from Metallic Tin and Organic Halides)

The direct reaction of metallic tin with organic halides represents one of the earliest and most straightforward methods for the synthesis of organotin halides. thieme-connect.desci-hub.st This approach, first reported by Frankland in 1849, typically involves heating an alkyl or aryl halide with tin powder. thieme-connect.de The reaction generally yields dialkyl- or diaryltin dihalides and is most efficient for iodides, though bromides and chlorides can also be used, often with the aid of catalysts and specific solvents. thieme-connect.de

For instance, the reaction of iodoethane (B44018) with metallic tin at high temperatures (160–180°C) produces diethyldiiodostannane. thieme-connect.de Similarly, dibenzyltin dichloride can be synthesized in good yield by reacting benzyl (B1604629) chloride with tin powder in refluxing toluene (B28343) with a trace amount of water acting as a catalyst. thieme-connect.desci-hub.st The presence of water has been shown to be crucial for the reaction to proceed in non-polar solvents like toluene. sci-hub.st

The efficiency and product distribution of the direct synthesis can be influenced by several factors, including the reactivity of the organic halide, reaction temperature, and the use of catalysts. Catalysts such as copper(I), mercury(II), and antimony(III) salts, sometimes in the presence of a tertiary amine like triethylamine, have been employed to facilitate the reaction between alkyl halides and metallic tin, proving useful for preparing dialkyltin dihalides. thieme-connect.de The use of organic ammonium (B1175870) halides or a mixture of an organic base and an iodine-containing compound can also catalyze the direct reaction of alkyl chlorides with metallic tin, yielding both di- and trialkyltin chlorides. researchgate.net

ReactantsCatalyst/SolventProductReference
Metallic Tin, Alkyl HalideNoneDialkyltin Dihalide thieme-connect.de
Metallic Tin, Benzyl ChlorideToluene, WaterDibenzyltin Dichloride sci-hub.st
Metallic Tin, Alkyl HalideCopper(I), Mercury(II), or Antimony(III) saltsDialkyltin Dihalide thieme-connect.de
Metallic Tin, Alkyl ChlorideOrganic Ammonium Halides/IodineDi- and Trialkyltin Chlorides researchgate.net

Grignard Reagent Mediated Syntheses and Alkylation of Tin(IV) Halides

A cornerstone of organotin synthesis is the use of Grignard reagents (RMgX) to alkylate tin(IV) halides, most commonly tin tetrachloride (SnCl₄). uu.nlwikipedia.org This versatile method allows for the formation of tetraorganotin compounds, which can then be used as precursors for organotin halides. uu.nlwikipedia.org The reaction is typically carried out in coordinating solvents like diethyl ether or tetrahydrofuran (B95107) (THF). uu.nl An excess of the Grignard reagent is often used to ensure complete substitution of the halide atoms on the tin. uu.nl

For example, tetraethyltin (B1219993) can be synthesized by reacting tin tetrachloride with ethylmagnesium bromide. wikipedia.org Similarly, other tetraalkyltins can be prepared, although for those with longer alkyl chains (longer than butyl), a significant excess of the Grignard reagent may be necessary. uu.nl

Once the tetraorganotin compound is formed, it can be converted to the desired diorganotin dihalide, such as bromo(dimethyl)pentylstannane, through a redistribution reaction with a tin(IV) halide. uu.nlwikipedia.org Alternatively, diorganotin dihalides can be synthesized by the stepwise alkylation of a tin tetrahalide. However, the successful stepwise addition of two different organic groups to form a mixed organotin compound like R₂R'R''SnX is often difficult to achieve with Grignard reagents alone. uu.nl

The general scheme for the synthesis of tetraorganotins via Grignard reagents is as follows: SnCl₄ + 4 RMgX → R₄Sn + 4 MgClX uu.nlwikipedia.org

Kocheshkov Redistribution Reactions for Diorganotin Dihalides

The Kocheshkov redistribution reaction is a highly effective and widely used method for preparing diorganotin dihalides. uu.nlwikipedia.orgwikipedia.org This reaction involves the comproportionation of a tetraorganotin (R₄Sn) with a tin(IV) halide (SnX₄) in stoichiometric amounts. uu.nl The reaction is typically carried out without a solvent at elevated temperatures, ranging from 150 to 200 °C. uu.nl

By controlling the stoichiometry of the reactants, different organotin halides can be selectively synthesized. For the preparation of diorganotin dihalides, a 1:1 molar ratio of tetraorganotin to tin(IV) halide is used: R₄Sn + SnX₄ → 2 R₂SnX₂ uu.nlwikipedia.org

This method has been successfully employed to produce a variety of dialkyltin dihalides, including those with allyl, vinyl, and phenyl groups, with yields often in the range of 80-90%. uu.nl While this reaction is very effective for producing di- and triorganotin halides, the synthesis of monoorganotin trihalides with long alkyl chains can be more challenging. uu.nl

The Kocheshkov reaction is a fundamental tool in organotin chemistry, providing a reliable route to compounds like this compound from their corresponding tetraorganotin precursors. wikipedia.orgwikipedia.org

Transmetalation Reactions in Organostannane Synthesis

Transmetalation is a key reaction in organometallic chemistry that involves the transfer of an organic group from one metal to another. wikipedia.org In the context of organostannane synthesis, this often involves the reaction of an organometallic reagent, such as an organolithium or organoaluminum compound, with a tin halide. wikipedia.orgwikipedia.org

Organolithium reagents, for instance, can provide higher yields in the alkylation of tin halides compared to Grignard reagents and are particularly useful for synthesizing specific organotin compounds. nbu.ac.in The general reaction can be represented as: n RLi + SnX₄ → RₙSnX₄₋ₙ + n LiX

Another significant application of transmetalation in this field is the Stille coupling reaction. While primarily known for forming carbon-carbon bonds, the core of the Stille reaction is the transmetalation of an organic group from an organostannane to a palladium catalyst. wikipedia.orglibretexts.org The organostannane reagents themselves are often synthesized via transmetalation, for example, by reacting a Grignard or organolithium reagent with a trialkyltin chloride. wikipedia.org

The reactivity of the organic group being transferred from the tin atom in Stille coupling follows a general trend: alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl. libretexts.org This predictable reactivity allows for the selective transfer of one organic group over others.

Transmetalation reactions can also occur between different organometallic compounds. For example, organoaluminum compounds can be used to alkylate tin halides, a method that is sometimes preferred in industrial settings. wikipedia.orglupinepublishers.com

Transmetalation ReagentTin SubstrateProduct TypeReference
Organolithium (RLi)Tin Halide (SnX₄)Organotin Halide (RₙSnX₄₋ₙ) nbu.ac.in
Grignard (RMgX) or Organolithium (RLi)Trialkyltin Chloride (R'₃SnCl)Tetraorganostannane (R'₃SnR) wikipedia.org
Organoaluminum (R₃Al)Tin Halide (SnX₄)Alkyltin Halide wikipedia.orglupinepublishers.com

Specialized Synthetic Routes for Bromo-Organotin Compounds with Alkyl Chains

The synthesis of bromo-organotin compounds with specific alkyl chains, such as this compound, can be achieved through several specialized routes. One common strategy involves the synthesis of a mixed tetraorganotin precursor followed by a selective cleavage of one of the tin-carbon bonds.

For example, a mixed tetraorganotin containing three non-transferable groups (like methyl) and the desired pentyl group can be synthesized. This precursor can then be reacted with bromine to selectively cleave the pentyl-tin bond, yielding the desired this compound. The selectivity of this cleavage can be influenced by the nature of the alkyl groups and the reaction conditions.

Another approach involves the hydrostannylation of alkenes. This reaction adds a tin-hydride bond across a carbon-carbon double bond. For instance, the reaction of dimethyltin (B1205294) dihydride with 1-pentene (B89616) could potentially lead to the formation of dimethyl(pentyl)tin hydride, which can then be brominated.

Furthermore, specific bromo-organic compounds can be used in the synthesis of organotin compounds. sci-hub.se For example, the reaction of 1,5-dibromopentane (B145557) with ethyl isobutyrate and sodium hydride has been used to synthesize ethyl 7-bromo-2,2-dimethylheptanoate, showcasing a method for introducing a bromoalkyl chain. nih.gov While not a direct synthesis of an organostannane, such intermediates could potentially be converted to the desired organotin compound through subsequent reactions.

Stereoselective and Regioselective Synthesis of this compound Precursors

Achieving stereoselectivity and regioselectivity is crucial when synthesizing complex molecules, and the synthesis of organostannane precursors is no exception. While the synthesis of a simple achiral molecule like this compound does not require stereocontrol, the principles are important for the synthesis of more complex analogous diorganotin halides.

Regioselectivity often comes into play during the addition of tin-containing reagents to unsaturated bonds. For example, the stannylcupration of allenes and alkynes is a powerful method for the regio- and stereoselective synthesis of allylic and vinylic organostannanes. nih.gov The outcome of these reactions is dependent on the nature of the cuprate, the temperature, and the structure of the unsaturated substrate. nih.gov

In the context of preparing precursors for this compound, a regioselective hydrostannylation of a pentene derivative could be envisioned. For example, the reaction of a tin hydride with 1-pentene would need to be controlled to ensure the tin atom adds to the desired position on the pentyl chain.

Stereoselective synthesis becomes critical when chiral centers are present or being created. For instance, the synthesis of chiral hexynones as precursors for natural products has utilized the lithium-tin transmetalation of α-oxygenated organolithium nucleophiles generated in situ from organostannane synthons. rsc.org While not directly applicable to this compound, this demonstrates how organostannane chemistry can be employed in highly selective transformations.

The regioselective protection of functional groups, such as the hydroxyl groups in glycosides, can be mediated by organotin reagents, further highlighting the role of these compounds in controlling selectivity in organic synthesis. researchgate.net

Reaction TypeKey FeatureApplicationReference
StannylcuprationRegio- and stereoselectiveSynthesis of allyl- and vinylorganostannanes nih.gov
Lithium-tin transmetalationStereoselectiveSynthesis of chiral precursors rsc.org
Organotin-mediated protectionRegioselectiveSelective functionalization of polyols researchgate.net

Spectroscopic Characterization and Structural Elucidation of Bromo Dimethyl Pentylstannane

Vibrational Spectroscopy (Infrared and Raman) for Sn-C and Sn-Halide Bond Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the bonding within organometallic compounds like bromo(dimethyl)pentylstannane. americanpharmaceuticalreview.comedinst.com These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. By analyzing the absorption or scattering of light, we can identify the characteristic vibrational modes of different functional groups and bonds within a molecule. edinst.com

For this compound, the key vibrational modes of interest are the tin-carbon (Sn-C) and tin-bromine (B14679306) (Sn-Br) stretching and bending frequencies. The Sn-C stretching vibrations in alkyltin compounds typically appear in the range of 500-600 cm⁻¹. The exact frequency can be influenced by the nature of the alkyl groups and the coordination number of the tin atom.

The Sn-Br stretching frequency is particularly diagnostic. In four-coordinate organotin bromides, this bond vibration is typically observed in the far-infrared region, generally below 300 cm⁻¹. The position of this band can provide insights into the geometry at the tin center. For instance, a single, strong Sn-Br stretching band would be consistent with a tetrahedral environment.

Raman spectroscopy complements IR spectroscopy, as some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice-versa. edinst.com This is due to the different selection rules governing the two techniques: IR spectroscopy detects changes in the dipole moment, while Raman spectroscopy is sensitive to changes in the polarizability of the molecule. edinst.com Therefore, a combined analysis of both IR and Raman spectra provides a more complete picture of the vibrational framework of this compound.

Bond Vibrational Mode Typical Frequency Range (cm⁻¹)
Sn-CStretching500 - 600
Sn-BrStretching< 300

This table presents typical frequency ranges for Sn-C and Sn-Br bonds in organotin compounds and is for illustrative purposes.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of diamagnetic compounds in solution. lew.ro For this compound, multinuclear NMR, including ¹H, ¹³C, and ¹¹⁹Sn nuclei, provides detailed information about the connectivity and environment of the atoms.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the dimethyl and pentyl groups attached to the tin atom.

The chemical shifts of the protons are influenced by the electronegativity of the neighboring atoms. The protons on the carbon atoms directly bonded to the tin atom will exhibit characteristic chemical shifts. Furthermore, spin-spin coupling between adjacent, non-equivalent protons will lead to splitting of the signals, providing valuable information about the connectivity of the carbon chain in the pentyl group. Satellites arising from coupling to the magnetically active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) can also be observed, with the magnitude of the coupling constants (J(Sn-H)) providing further structural insights. lew.roelectronicsandbooks.com

¹³C NMR spectroscopy probes the carbon framework of the molecule. docbrown.infodocbrown.info Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Similar to ¹H NMR, coupling between the ¹³C nuclei and the tin isotopes (¹J(Sn-C), ²J(Sn-C), etc.) provides crucial information about the proximity of the carbon atoms to the tin center. The magnitude of the one-bond tin-carbon coupling constant, ¹J(¹¹⁹Sn-¹³C), is particularly sensitive to the hybridization of the tin-carbon bond and the coordination number of the tin atom. lew.roelectronicsandbooks.com

Nucleus Typical Chemical Shift Range (ppm) Key Information
¹H (Sn-CH₃)0.5 - 1.0Environment of methyl protons
¹H (Pentyl)0.8 - 2.0Structure of the pentyl chain
¹³C (Sn-CH₃)-5 - 5Environment of methyl carbons
¹³C (Pentyl)10 - 40Structure of the pentyl chain

This interactive table provides typical chemical shift ranges for illustrative purposes. Actual values may vary depending on the solvent and other experimental conditions.

¹¹⁹Sn NMR spectroscopy is a direct and highly sensitive probe of the electronic environment and coordination geometry of the tin atom. lew.ro The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly dependent on the nature of the substituents attached to the tin and its coordination number.

For a four-coordinate organotin halide like this compound, the ¹¹⁹Sn chemical shift is expected to fall within a characteristic range. An increase in the coordination number of the tin atom, for example, through solvent coordination or intermolecular association, typically results in a significant upfield shift (to more negative ppm values) of the ¹¹⁹Sn resonance. This makes ¹¹⁹Sn NMR an excellent tool for studying intermolecular interactions and the geometry around the tin center in solution. electronicsandbooks.comcarlroth.com

Mössbauer Spectroscopy for Tin Oxidation State and Quadrupole Splitting Parameters

Mössbauer spectroscopy, specifically ¹¹⁹Sn Mössbauer spectroscopy, is a powerful technique for investigating the electronic structure and bonding at the tin nucleus in the solid state. srce.hrrsc.orgscispace.com This method provides information about the oxidation state of tin and the symmetry of the electronic environment around the tin atom. rsc.orgcdnsciencepub.com

Two key parameters are obtained from a ¹¹⁹Sn Mössbauer spectrum: the isomer shift (δ) and the quadrupole splitting (ΔEQ). The isomer shift is sensitive to the s-electron density at the tin nucleus and can be used to confirm the +4 oxidation state of tin in this compound.

Parameter Information Provided Expected Value for Organotin(IV) Halides
Isomer Shift (δ)Oxidation state and s-electron density~1.2 - 1.6 mm/s (relative to SnO₂)
Quadrupole Splitting (ΔEQ)Symmetry of the electronic environment> 0 mm/s for non-cubic symmetry

This table presents typical Mössbauer parameter ranges for organotin(IV) halides for illustrative purposes.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Confirmation

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns. lew.ro

For this compound, electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be employed. The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the multiple naturally occurring isotopes of tin and bromine. This isotopic signature is a powerful tool for confirming the presence of these elements in the molecule.

Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for organotin halides include the loss of the halogen atom, alkyl groups, or the entire pentyl chain. The observed fragment ions can be used to piece together the structure of the original molecule. lew.ronist.gov

Ion Description
[M]⁺Molecular ion
[M - Br]⁺Loss of a bromine radical
[M - CH₃]⁺Loss of a methyl radical
[M - C₅H₁₁]⁺Loss of a pentyl radical
[Sn(CH₃)₂Br]⁺Dimethyltin (B1205294) bromide fragment

This table illustrates some of the potential fragment ions that could be observed in the mass spectrum of this compound.

X-ray Diffraction Studies for Solid-State Structure Determination and Bond Parameters

Following an extensive search of publicly available scientific databases and literature, detailed X-ray diffraction data for the specific compound this compound could not be located. While the solid-state structures of numerous organotin halides have been characterized using single-crystal X-ray diffraction, specific crystallographic information, including unit cell parameters, space group, and precise bond lengths and angles for this compound, is not available in the reviewed resources.

Although specific experimental data for this compound is absent, general principles from the study of other triorganotin halides can be inferred. Typically, the tin atom in such compounds adopts a distorted tetrahedral geometry. However, in the solid state, intermolecular interactions, such as weak bridging between the tin atom of one molecule and the halogen atom of a neighboring molecule, can lead to an increase in the coordination number of the tin center, resulting in a trigonal bipyramidal or octahedral environment. acs.orgrjpbcs.com The specific nature of the alkyl groups (in this case, two methyl groups and one pentyl group) would influence the steric bulk around the tin atom and, consequently, the feasibility of such intermolecular associations.

Without experimental crystallographic data for this compound, any discussion on its precise solid-state structure, including bond parameters and intermolecular contacts, would be speculative. The generation of detailed data tables for crystal data and collection parameters, as well as selected bond lengths and angles, is therefore not possible at this time. Further experimental investigation involving the synthesis and single-crystal X-ray diffraction analysis of this compound would be required to elucidate its definitive solid-state structure.

Reactivity and Mechanistic Investigations of Bromo Dimethyl Pentylstannane

Cleavage Reactions of Sn-C and Sn-Br Bonds

The reactivity of Bromo(dimethyl)pentylstannane is largely dictated by the susceptibility of its Sn-C and Sn-Br bonds to cleavage by various reagents.

The Sn-Br bond is polar and significantly more labile than the Sn-C bonds. gelest.com This bond is readily cleaved by nucleophiles. For instance, hydrolysis leads to the formation of hydroxides, which often condense to form distannoxanes (compounds containing an Sn-O-Sn linkage). gelest.com

The Sn-C bonds , while more stable than the Sn-Br bond, can be cleaved by strong electrophiles such as halogens and mineral acids. gelest.comnbu.ac.in The ease of cleavage of alkyl groups from tin generally follows the order of carbanion stability, with smaller alkyl groups being more readily cleaved than larger ones. gelest.com Therefore, for this compound, the Sn-methyl bond is expected to be more susceptible to cleavage than the Sn-pentyl bond. Free radical pathways can also lead to the homolytic cleavage of Sn-C bonds. acs.orgnih.gov

Bond TypeTypical Reagents for CleavageExpected ProductsGeneral Reactivity Trend
Sn-BrWater, Hydroxides, Alkoxides(CH₃)₂(C₅H₁₁)SnOH, [(CH₃)₂(C₅H₁₁)Sn]₂OHighly labile, susceptible to nucleophilic attack. gelest.com
Sn-C (methyl)Halogens (e.g., Br₂), Mineral Acids (e.g., HBr)(CH₃)(C₅H₁₁)SnBr₂ + CH₃BrMore reactive than Sn-pentyl bond. gelest.com
Sn-C (pentyl)Strong Halogens or Acids under forcing conditions(CH₃)₂SnBr₂ + C₅H₁₁BrLess reactive than Sn-methyl bond. gelest.com

Halogen Exchange Reactions and Their Selectivity

Triorganotin halides can participate in halogen exchange reactions, which are useful for the synthesis of other organotin derivatives. thieme-connect.de For this compound, the bromine atom can be substituted by other halogens. A common example is the Finkelstein reaction, where treatment with an iodide salt like sodium iodide in a suitable solvent such as acetone (B3395972) would likely yield Iodo(dimethyl)pentylstannane. nbu.ac.in

The selectivity of these reactions is influenced by factors like the solubility of the resulting metal halide salt and the relative bond strengths of the tin-halogen bonds. For example, the poor solubility of organotin fluorides drives the reaction towards their formation when a triorganotin chloride or bromide is treated with a fluoride (B91410) source. thieme-connect.de

ReactantReagentExpected ProductDriving Force / Conditions
This compoundNaI in AcetoneIodo(dimethyl)pentylstannanePrecipitation of NaBr. nbu.ac.in
This compoundKF in EthanolFluoro(dimethyl)pentylstannanePrecipitation of the organotin fluoride. thieme-connect.de
This compoundAgClChloro(dimethyl)pentylstannaneFormation of insoluble AgBr.

Electrophilic and Nucleophilic Reactivity at the Tin Center

The tin atom in this compound is an electrophilic center, or Lewis acid, due to the electronegativity of the attached bromine atom and the availability of empty 5d orbitals. gelest.com It readily forms five- or six-coordinate adducts with Lewis bases (nucleophiles) such as amines, phosphines, and alcohols. gelest.com This Lewis acidity is a hallmark of organotin halides.

While the tin center itself is electrophilic, organotin compounds can act as nucleophiles in certain reactions. This typically involves the transfer of one of the organic groups to an electrophilic center. For instance, in the presence of a palladium catalyst, the pentyl or methyl group could be transferred to an organic halide in a cross-coupling reaction (see Section 4.5). More potent nucleophiles, such as triorganostannyl anions (e.g., [(CH₃)₂(C₅H₁₁)Sn]⁻), can be generated by reduction and used in substitution reactions. mdpi.com

Nature of ReactivityInteracting SpeciesResulting Transformation
Electrophilic Tin Nucleophiles (e.g., Pyridine (B92270), THF)Formation of a hypercoordinated tin complex (e.g., (CH₃)₂(C₅H₁₁)SnBr(Py)). gelest.com
Nucleophilic Carbon Electrophiles (e.g., R'-X with Pd catalyst)C-C bond formation (e.g., (CH₃)₂R'SnBr + C₅H₁₁-R').

Mechanistic Pathways in Organotin Halide Transformations

Transformations involving organotin halides can proceed through several mechanistic pathways, including polar (ionic) and radical routes.

Polar Mechanisms: Nucleophilic substitution at the tin center is a common pathway. These reactions are generally considered to proceed via a bimolecular mechanism (Sₙ2-type) involving a five-coordinate, trigonal bipyramidal intermediate or transition state. scielo.brrsc.org The stereochemistry at tin is often inverted during such substitutions. The solvent plays a crucial role; nucleophilic solvents can coordinate to the tin atom, facilitating the substitution process. scielo.br

Radical Mechanisms: Free radical chain reactions are particularly important in reactions involving the cleavage of Sn-C bonds, such as reductions with organotin hydrides or certain substitution reactions. acs.orgiupac.org These mechanisms involve the generation of a tin-centered radical (e.g., •Sn(CH₃)₂(C₅H₁₁)) as a key intermediate.

A less common but recognized pathway is the radical nucleophilic substitution (Sᵣₙ1) mechanism, particularly in reactions with aryl halides. mdpi.com

Oxidative Addition and Reductive Elimination Processes Involving Tin(II) and Tin(IV) Species

While this compound contains tin in the stable +4 oxidation state, the concepts of oxidative addition and reductive elimination are central to many of its catalytic applications, particularly in cross-coupling reactions like the Stille reaction. wikipedia.org

Oxidative Addition: This process involves the insertion of a low-valent transition metal, such as Palladium(0), into the Sn-C or Sn-Br bond. While direct oxidative addition to the Sn-Br bond of this compound is conceivable, it is more common for a tetraorganotin compound (formed via transmetalation) to be involved in the catalytic cycle. wikipedia.org Separately, divalent tin(II) species, which are not directly accessible from this compound without reduction, are known to readily undergo oxidative addition with organic halides to form tin(IV) compounds. scispace.comuu.nl

Reductive Elimination: This is the reverse process and is typically the product-forming step in catalytic cycles. wikipedia.org After a series of steps (oxidative addition and transmetalation), a diorganopalladium(II) intermediate is formed, which then reductively eliminates to form a new C-C bond and regenerate the Pd(0) catalyst. For example, in a Stille coupling, the pentyl group from the tin reagent and an aryl group from an aryl halide could be coupled. wikipedia.orgacs.org

Illustrative Stille Coupling Cycle Steps:

Oxidative Addition: Pd(0) + R'-X → R'-Pd(II)-X

Transmetalation: R'-Pd(II)-X + (CH₃)₂(C₅H₁₁)Sn-Pentyl → R'-Pd(II)-Pentyl + (CH₃)₂(C₅H₁₁)Sn-X

Reductive Elimination: R'-Pd(II)-Pentyl → R'-Pentyl + Pd(0)

Hydrolytic Stability and Solvolysis Mechanisms

Organotin halides like this compound exhibit limited hydrolytic stability. inchem.org The Sn-Br bond is susceptible to attack by water (hydrolysis) or other solvent molecules (solvolysis). gelest.comrsc.org

Hydrolysis: In the presence of water, this compound is expected to hydrolyze to form the corresponding silanol, (Dimethyl)(pentyl)stannanol, which is typically unstable and readily condenses to form the bis[(dimethyl)pentylstannyl]oxide, a type of distannoxane. gelest.com This reaction can be rapid, and the position of the equilibrium depends on the reaction conditions, such as pH and solvent. rsc.orgresearchgate.net The hydrolysis is generally faster in the presence of a base, which generates the more potent nucleophile, hydroxide. google.com

Solvolysis: In alcohol solvents (alcoholysis), a similar reaction occurs to form organotin alkoxides. Studies on analogous trialkyltin chlorides show that these solvolysis reactions are generally fast. rsc.org The mechanism is believed to be a synchronous displacement at the tin center, where the solvent molecule acts as the nucleophile. The rate of these reactions is sensitive to steric hindrance; bulkier alkyl groups on the tin atom can slow down the rate of solvolysis. rsc.org

SolventReaction TypeExpected Primary ProductMechanistic Feature
WaterHydrolysis(CH₃)₂(C₅H₁₁)SnOHRapid equilibrium, followed by condensation. gelest.com
EthanolAlcoholysis(CH₃)₂(C₅H₁₁)SnOCH₂CH₃Synchronous displacement (Sₙ2-type) at tin. rsc.org
Dioxane/WaterHydrolysis(CH₃)₂(C₅H₁₁)SnOHRate dependent on water concentration. rsc.org

Coordination Chemistry of Bromo Dimethyl Pentylstannane

Ligand Design and Coordination Modes in Organostannanes

Ligand design in organostannane chemistry is crucial for controlling the structure and reactivity of the resulting complexes. ethernet.edu.etnih.gov For a triorganotin halide like bromo(dimethyl)pentylstannane, the tin atom serves as a Lewis acidic center, capable of accepting electron pairs from donor ligands. lupinepublishers.comgelest.com Ligands are typically designed with specific donor atoms, such as nitrogen, oxygen, or sulfur, which can coordinate to the tin center. rjpbcs.comnih.gov

The coordination mode is heavily influenced by the nature of the ligand. Monodentate ligands, such as pyridine (B92270) or phosphine (B1218219) oxides, typically form simple adducts. wikipedia.orglookchem.com Polydentate ligands, which contain multiple donor sites, can form chelate rings with the tin atom, resulting in more stable and structurally complex molecules. rsc.orgnih.gov The design of these ligands can dictate the final coordination geometry, leading to the formation of monomeric, dimeric, or even polymeric structures. jmchemsci.comacs.org In the context of this compound, the compound itself acts as the acceptor molecule, with the tin atom being the coordination site for various custom-designed ligands.

Formation of Hypercoordinated Tin Centers (Penta- and Hexa-coordination)

A hallmark of tin(IV) chemistry is the ability of the tin atom to be coordinated to five or even six atoms, a phenomenon known as hypercoordination. wikipedia.org This is in contrast to its lighter congener, carbon, but shows some similarity to silicon chemistry. wikipedia.org Organotin(IV) compounds with electronegative groups, including halides, are particularly prone to expanding their coordination sphere beyond four. rjpbcs.com

For triorganotin halides (R₃SnX) like this compound, the formation of five-coordinate complexes is common upon reaction with a Lewis base. lupinepublishers.comnih.gov The resulting geometry is typically a trigonal bipyramid. lupinepublishers.comscispace.com In this arrangement, the three organic substituents (the two methyl and one pentyl group) preferentially occupy the equatorial positions, while the more electronegative bromide atom and the donor atom of the incoming ligand take the axial positions. scispace.com While less common for triorganotin species, hexa-coordination can be achieved with specific bidentate ligands or under certain conditions, leading to octahedral geometries. lupinepublishers.comnih.gov

Parent CompoundReactantCoordination NumberGeometryExample Reaction
This compound-4Tetrahedral-
This compound1 equivalent of Lewis Base (e.g., Pyridine)5Trigonal Bipyramidal(CH₃)₂(C₅H₁₁)SnBr + C₅H₅N → [(CH₃)₂(C₅H₁₁)SnBr(C₅H₅N)]
This compound1 equivalent of Bidentate Ligand (e.g., Bipyridine)6Octahedral(CH₃)₂(C₅H₁₁)SnBr + bipy → [(CH₃)₂(C₅H₁₁)SnBr(bipy)]

Adduct Formation with Lewis Bases

The tin center in organotin halides is a pronounced Lewis acid, readily forming adducts with a wide range of Lewis bases (electron-pair donors). wikipedia.orggelest.com this compound is expected to follow this general principle, reacting with bases to form stable, higher-coordinate complexes. wikipedia.org Studies on analogous organotin halides have shown that they form adducts with bases such as amines (e.g., pyridine), phosphines, and oxygen-donating compounds like phosphine oxides. wikipedia.orglookchem.com

The reaction typically involves the formation of a 1:1 adduct, where one molecule of the Lewis base coordinates to the tin atom. lookchem.com This coordination expands the coordination number of the tin from four to five. The resulting molecular structure is a five-coordinate complex, most commonly adopting a distorted trigonal bipyramidal geometry. lupinepublishers.comscispace.com The first structurally characterized five-coordinate triorganotin halide complex was the trimethyltin (B158744) chloride pyridine adduct, which set a precedent for this class of compounds. lupinepublishers.comlupinepublishers.com The strength of the interaction and the stability of the resulting adduct depend on the Lewis acidity of the organotin halide and the Lewis basicity of the donor molecule. lookchem.comindexcopernicus.com

Lewis Base TypeExample Lewis BaseExpected Adduct Geometry with this compound
Nitrogen DonorPyridine, BipyridineTrigonal Bipyramidal or Octahedral
Oxygen DonorTriethylphosphine oxide, Dimethyl sulfoxideTrigonal Bipyramidal
Phosphorus DonorTriphenylphosphineTrigonal Bipyramidal

Self-Assembly Processes Involving this compound as a Ligand or Acceptor

Self-assembly in organotin chemistry allows for the construction of complex supramolecular architectures, such as coordination polymers, ladders, and cages. acs.orgacs.org In these processes, this compound would primarily function as a Lewis acidic acceptor or building block. gelest.com It is unlikely to act as a ligand itself unless its organic substituents are functionalized with donor groups.

Influence of Organic Substituents and Halide on Coordination Geometry

The coordination geometry around the tin atom in compounds like this compound is significantly influenced by both the electronic and steric properties of its substituents.

Influence of the Halide: The nature of the halogen atom is critical. The high electronegativity of halides increases the Lewis acidity of the tin(IV) center, making it more susceptible to nucleophilic attack and the formation of hypercoordinate species. wikipedia.orgresearchgate.net A more electronegative halogen can lead to greater distortion from the ideal tetrahedral geometry even in the four-coordinate state and strongly favors the formation of higher-coordinate adducts. researchgate.net Bromine, being a highly electronegative element, enhances the Lewis acidity of the tin center in this compound.

Influence of Organic Substituents: The number and nature of the organic groups attached to tin are equally important.

Number of Substituents: The Lewis acidity of organotin halides decreases as the number of organic groups increases (e.g., SnCl₄ > RSnCl₃ > R₂SnCl₂ > R₃SnCl). lupinepublishers.comindexcopernicus.com Therefore, triorganotin halides like this compound are less Lewis acidic than their di- or mono-organotin counterparts but still readily form adducts. wikipedia.org

Nature of Substituents: The steric bulk of the alkyl or aryl groups can hinder the approach of ligands, potentially preventing the formation of hypercoordinate complexes. acs.org In this compound, the methyl and pentyl groups are not considered exceptionally bulky, thus allowing for the formation of five- and six-coordinate species. acs.org The electronic effects of the organic groups also play a role, though it is less pronounced for simple alkyl groups compared to aryl groups.

FactorInfluence on CoordinationRationale
Halide Electronegativity (e.g., Br) Promotes hypercoordinationIncreases the Lewis acidity of the tin center. researchgate.net
Number of Organic Groups (Three) Moderates Lewis acidityLess acidic than di- and mono-organotins, but still a good acceptor. indexcopernicus.com
Steric Bulk of Organic Groups (Methyl, Pentyl) Allows hypercoordinationThe groups are not large enough to sterically prevent the approach of additional ligands. acs.org

Advanced Synthetic Applications of Bromo Dimethyl Pentylstannane in Organic and Organometallic Synthesis

Role as Precursors in Organometallic Polymer Synthesis

There is no available research that details the use of Bromo(dimethyl)pentylstannane as a monomer or precursor for the synthesis of organometallic polymers. The synthesis of such polymers often involves bifunctional monomers that can undergo condensation or coupling reactions. While organotin halides can be used in these types of polymerizations, no studies have been published that specifically employ this compound for this purpose.

Catalytic Activity in Specific Organic Transformations (e.g., Transesterification, Acetalization)

The catalytic activity of various organotin compounds is well-established in processes like transesterification and acetalization. However, no scientific reports were found that investigate or confirm the catalytic capabilities of this compound in these or any other specific organic transformations. Therefore, data on its efficiency, substrate scope, or reaction conditions as a catalyst are non-existent in the current body of scientific literature.

Utility in Cross-Coupling Reactions (e.g., Stille Coupling) and Transmetalation Processes

Organostannanes are famously used in Stille cross-coupling reactions, a powerful method for forming carbon-carbon bonds. Typically, this involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex. For this compound to be a substrate in a standard Stille reaction, it would typically react via one of its organic groups (dimethyl or pentyl). However, as a bromo-stannane, its primary utility might be expected in different contexts, perhaps as a precursor to other organostannanes. There are no published examples or studies on the use of this compound in Stille coupling or other transmetalation processes.

Functionalization of Complex Organic Molecules using Organotin Reagents

The functionalization of complex molecules often relies on highly specific and selective reagents. While the broader class of organotin reagents has been applied to the synthesis and modification of complex natural products and pharmaceuticals, there is no documented use of this compound for such purposes. Its reactivity profile and selectivity in the context of complex molecule synthesis have not been studied.

Precursor for the Deposition of Tin-Containing Thin Films

Organometallic compounds are frequently used as precursors in chemical vapor deposition (CVD) and other techniques for creating thin films with specific properties. Although various tin compounds are used to deposit tin oxide or other tin-containing layers for applications in electronics and coatings, there is no literature available that describes the use of this compound as a precursor for the deposition of any type of thin film.

Computational Chemistry and Theoretical Studies on Bromo Dimethyl Pentylstannane

Electronic Structure and Bonding Analysis

Theoretical calculations are fundamental to understanding the nature of the chemical bonds and the distribution of electrons within bromo(dimethyl)pentylstannane. The central tin (Sn) atom, bonded to two methyl groups, a pentyl group, and a bromine atom, typically exhibits a tetrahedral geometry.

Molecular Orbitals and Bond Properties: The bonding in this compound is characterized by covalent interactions between the tin atom and the carbon and bromine atoms. The Sn-C bonds are formed from the overlap of sp³ hybrid orbitals on the tin and carbon atoms. The Sn-Br bond is similarly formed but is more polarized due to the higher electronegativity of bromine compared to tin and carbon.

Density Functional Theory (DFT) calculations are commonly employed to determine key structural parameters. While specific DFT studies on this compound are not available in the literature, data from closely related methyltin halides can provide reliable estimates. Geometry optimization using a functional like B3LYP with a suitable basis set (e.g., LANL2DZ for tin and 6-31G(d,p) for other atoms) would be a standard approach. nih.gov

Table 1: Predicted Geometrical Parameters for this compound Based on Analogous Compounds

ParameterPredicted ValueBasis of Prediction
Sn-C (methyl) bond length~2.15 ÅBased on DFT calculations of methyltin halides. researchgate.net
Sn-C (pentyl) bond length~2.17 ÅSlightly longer due to the larger alkyl group.
Sn-Br bond length~2.53 ÅBased on DFT calculations on related organotin bromides.
C-Sn-C bond angle~112°Expected to be slightly larger than the ideal tetrahedral angle.
C-Sn-Br bond angle~107°Expected to be slightly smaller than the ideal tetrahedral angle.

This is an interactive data table. The values are predictive and based on computational data for analogous organotin halide compounds.

Charge Distribution: Natural Bond Orbital (NBO) analysis and other population analysis methods can elucidate the charge distribution. The tin atom is expected to carry a partial positive charge, while the bromine atom will have a significant partial negative charge. The carbon atoms of the alkyl groups will be slightly negatively charged relative to the tin atom. This charge distribution is crucial for understanding the molecule's reactivity, particularly its susceptibility to nucleophilic or electrophilic attack.

Reaction Pathway Modeling and Transition State Calculations

Computational chemistry is instrumental in mapping out the potential energy surfaces (PES) for chemical reactions, allowing for the identification of transition states and the calculation of activation energies. libretexts.orgmuni.czresearchgate.net

Modeling Synthesis Reactions: The synthesis of this compound can be modeled to understand its mechanism. A common synthetic route involves the redistribution reaction of a tetraalkyltin compound with a tin tetrahalide or the alkylation of a tin halide with a Grignard or organolithium reagent. wikipedia.orgresearchgate.net

For instance, the reaction of dimethylpentyltin bromide could be modeled starting from trimethylpentylstannane and tin tetrabromide, or via the reaction of methylmagnesium bromide with pentyltin tribromide. DFT calculations can be used to locate the transition state for the key bond-forming or bond-breaking steps. The calculated activation energy provides a quantitative measure of the reaction's kinetic feasibility.

Transition State Theory: Transition state theory allows for the calculation of reaction rate constants from the computed properties of the reactants and the transition state. For a reaction like the alkylation of a tin halide, the transition state would likely involve a hypercoordinate tin center where the incoming alkyl group is partially bonded and the leaving group (or another ligand) is partially detached. The energy of this transition state relative to the reactants determines the reaction barrier. acs.org While specific calculations for this compound are not published, studies on related systems show that these barriers are typically in the range of 20-30 kcal/mol, depending on the specific reactants and conditions.

Spectroscopic Property Prediction and Correlation with Experimental Data

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which can be used to identify and characterize molecules.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework is a well-established technique. nih.govmdpi.comelsevierpure.comresearchgate.net For this compound, the ¹H, ¹³C, and ¹¹⁹Sn NMR spectra are of primary interest.

Relativistic effects, particularly spin-orbit coupling, can be significant for heavy atoms like tin and should be included in the calculations for accurate ¹¹⁹Sn chemical shift predictions. nih.govnih.govresearchgate.net

Table 2: Predicted NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)Methodological Considerations
¹¹⁹Sn+50 to +100Highly dependent on the level of theory and inclusion of relativistic effects. Referenced to tetramethyltin. nih.govnih.govresearchgate.net
¹³C (Sn-CH₃)+5 to +15GIAO-DFT calculations are generally reliable. nih.gov
¹³C (Sn-CH₂-pentyl)+15 to +25Shifted downfield compared to the methyl carbons. nih.gov
¹H (Sn-CH₃)+0.5 to +1.0Satellites from coupling to ¹¹⁷Sn and ¹¹⁹Sn are expected.

This is an interactive data table. Predicted values are based on computational studies of analogous alkyltin halides.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can also be calculated. The computed vibrational frequencies correspond to the various stretching and bending modes of the molecule. Key predicted frequencies would include the Sn-C and Sn-Br stretching modes, which are expected in the low-frequency region of the spectrum (typically below 600 cm⁻¹). These calculated spectra can be compared with experimental data to confirm the structure of the compound.

Conformation Analysis and Stereochemical Considerations

Pentyl Chain Conformations: The rotation around the C-C single bonds of the pentyl chain leads to various staggered and eclipsed conformations. The most stable conformers will be those that minimize steric hindrance, such as the all-staggered, anti-periplanar arrangement. Computational methods can be used to perform a systematic conformational search or to calculate the potential energy surface for rotation around specific bonds. ubc.camdpi.com

The energy barriers for rotation around the C-C bonds in the pentyl chain are expected to be in the range of 3-5 kcal/mol, similar to those in simple alkanes. The rotation around the Sn-C(pentyl) bond will also have a specific rotational barrier, which can be calculated to understand the preferred orientation of the pentyl group relative to the rest of the molecule. biomedres.usresearchgate.net

Stereochemistry: this compound is chiral if the pentyl group is, for example, a 1-methylbutyl group. In such cases, computational methods could be used to study the properties of the different enantiomers. However, for a straight-chain pentyl group, the molecule is achiral.

Density Functional Theory (DFT) Applications to Organotin Halides

Density Functional Theory has become the workhorse of computational chemistry for studying organometallic compounds, including organotin halides, due to its favorable balance of accuracy and computational cost. nih.govmdpi.com

Choice of Functionals and Basis Sets: A wide variety of DFT functionals are available, ranging from simple Local Density Approximations (LDA) and Generalized Gradient Approximations (GGA) to more sophisticated hybrid and meta-GGA functionals. For organotin compounds, hybrid functionals like B3LYP or PBE0 often provide good results for geometries and energies. nih.govnih.gov

The choice of basis set is also critical. For the tin atom, it is common to use effective core potentials (ECPs) like LANL2DZ to account for relativistic effects in the core electrons, with a valence basis set of double-zeta quality or higher. scispace.com For lighter atoms like carbon, hydrogen, and bromine, Pople-style basis sets (e.g., 6-31G(d,p)) or Dunning's correlation-consistent basis sets are frequently used.

Benchmarking and Accuracy: Numerous studies have benchmarked the performance of different DFT methods for predicting the properties of organotin compounds. nih.gov These studies have shown that with the appropriate choice of functional, basis set, and inclusion of relativistic effects, DFT can provide predictions of geometries, reaction energies, and spectroscopic properties that are in good agreement with experimental data. For example, ¹¹⁹Sn NMR chemical shifts can often be predicted with a mean absolute deviation of less than 100 ppm. nih.gov

Environmental Transformation Pathways of Bromo Dimethyl Pentylstannane

Degradation Mechanisms in Aquatic and Terrestrial Environments

The primary degradation pathway for tri-substituted organotin compounds (R₃SnX) in both aquatic and terrestrial environments is the stepwise loss of the organic groups attached to the tin atom. tandfonline.com This process, known as dealkylation or dearylation, occurs sequentially, transforming the parent compound into di- and mono-substituted derivatives before ultimately mineralizing to inorganic tin. tandfonline.comresearchgate.net

The general degradation sequence is as follows: R₃SnX → R₂SnX₂ → RSnX₃ → SnX₄ researchgate.net

This transformation is accompanied by a progressive reduction in biological activity. tandfonline.com The rate of degradation is highly dependent on environmental conditions, with half-lives ranging from a few months to many years. researchgate.net In forest soils, for example, the degradation rates for various organotin compounds were found to be in the order of mono-substituted ≥ di-substituted > tri-substituted, with estimated half-lives ranging from 0.5 to 15 years. researchgate.net Both biological cleavage and UV irradiation are considered the most significant processes driving this degradation under natural conditions. tandfonline.com

Table 1: General Degradation Pathway of Tri-substituted Organotin Compounds

Compound Class General Formula Degradation Product Toxicity Trend
Tri-substituted Organotin R₃SnX Di-substituted Organotin (R₂SnX₂) Decreasing
Di-substituted Organotin R₂SnX₂ Mono-substituted Organotin (RSnX₃) Decreasing
Mono-substituted Organotin RSnX₃ Inorganic Tin (SnX₄) Decreasing

Abiotic Degradation Processes (Photolysis, Hydrolysis)

Abiotic processes, particularly photolysis, play a crucial role in the transformation of organotin compounds.

Photolysis : Degradation by ultraviolet (UV) irradiation is a significant pathway for the breakdown of organotins in the environment. cdc.gov Sunlight can induce the cleavage of the tin-carbon bond, initiating the dealkylation process. tandfonline.com The importance of photodegradation is most pronounced in surface waters where there is ample light penetration. mst.dk For instance, studies on TBT have demonstrated degradation upon exposure to sunlight in both laboratory and field experiments. mst.dk Heterogeneous photocatalysis, using a catalyst like titanium dioxide (TiO₂) and UV light, has also been shown to be highly effective, achieving near-complete degradation of TBT in water within 30 minutes and significant degradation (32-37%) in contaminated sediments within 2 hours. nih.gov

Hydrolysis : The cleavage of the tin-carbon bond directly by reaction with water (hydrolysis) is not considered a significant environmental fate process under normal environmental pH conditions (pH 5-9). cdc.govmst.dk While hydrolysis of ligands attached to the tin atom can occur, the core Sn-C bonds are relatively stable against hydrolysis in the absence of extreme pH conditions. cdc.govmst.dk

Biotic Transformation Processes (Methylation, Demethylation)

Biotic transformation is a major driver of organotin degradation in the environment. researchgate.net

Demethylation (Dealkylation) : Microorganisms, including bacteria, microalgae, and fungi, are capable of metabolizing organotin compounds. researchgate.netmst.dk The primary biotic process is sequential dealkylation, which mirrors the general degradation pathway. researchgate.net This biological cleavage breaks the tin-carbon bonds, progressively forming less toxic dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT) from TBT, and eventually inorganic tin. researchgate.netusgs.gov The rate of this biodegradation can be influenced by factors such as temperature, nutrient availability, and the density of microbial communities. researchgate.net Studies have shown that biotic degradation is often the most important pathway for the removal of organotins from aquatic environments. researchgate.net

Persistence and Fate in Environmental Compartments (e.g., Sediments)

Due to their chemical properties, organotin compounds like Bromo(dimethyl)pentylstannane are expected to partition strongly to particulate matter and sediments. cdc.gov

Sediments : Sediments are the primary sink for organotins in aquatic systems. ospar.org The compounds exhibit a high affinity for sediment and organic matter, leading to their accumulation. cdc.govnih.gov This sorption to sediment particles reduces their bioavailability but also significantly slows their degradation, making them highly persistent. cdc.govnih.gov Half-lives in sediment are estimated to be several years. cdc.govnih.gov For example, a study in a marina sediment estimated the half-life of TBT to be 2.1 years, while its degradation products DBT and MBT had half-lives of 1.9 and 1.1 years, respectively. nih.gov Degradation is particularly slow in anoxic (oxygen-deficient) sediments. ospar.org Because of this persistence, contaminated sediments can act as a long-term reservoir, releasing organotins back into the water column over time. oup.compollutiontracker.org

Table 2: Estimated Half-Lives of Butyltin Compounds in Marina Sediment

Compound Estimated Half-Life (Years)
Tributyltin (TBT) 2.1
Dibutyltin (DBT) 1.9
Monobutyltin (MBT) 1.1

Source: Based on data from a 14-year deposition study. nih.gov

Analytical Methodologies for Detection and Speciation in Environmental Samples

The varying toxicity of organotin compounds based on the number and type of organic substituents necessitates speciation analysis, which identifies and quantifies the different forms of the compound. tandfonline.com

The typical analytical procedure for organotins in environmental samples such as water, soil, or sediment involves several steps:

Extraction : The first step is to extract the organotin compounds from the sample matrix. This often involves using an organic solvent, sometimes with an acid and a complexing agent like tropolone. tandfonline.comscispace.com

Derivatization : Because organotin compounds are often not volatile enough for gas chromatography, they must be derivatized. This chemical step converts the ionic or polar organotins into more volatile and thermally stable forms. Common methods include ethylation with sodium tetraethylborate (NaBEt₄) or alkylation using Grignard reagents. scispace.comanalchemres.org

Chromatographic Separation : Gas chromatography (GC) is the most common technique for separating the different organotin species. scispace.comanalchemres.org High-performance liquid chromatography (HPLC) can also be used and sometimes allows for analysis without derivatization.

Detection : Following separation, a sensitive and selective detector is required for quantification. Common detectors include:

Mass Spectrometry (MS) scispace.comanalchemres.org

Flame Photometric Detector (FPD) scispace.compjoes.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) scispace.com

The combination of GC or HPLC with a detector like ICP-MS provides a powerful tool for the ultra-trace quantification and speciation of organotin compounds in complex environmental samples. scispace.com

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